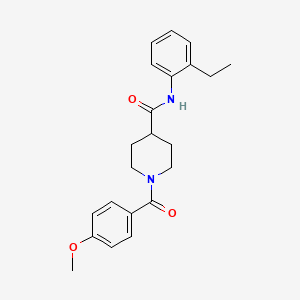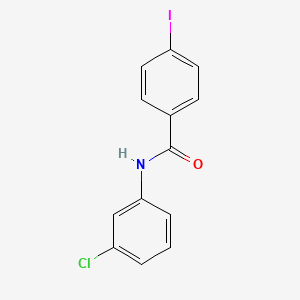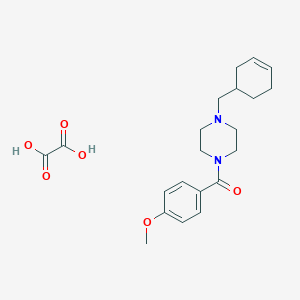![molecular formula C20H19BrN2O4 B5185956 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid, also known as BBABA, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. BBABA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides.
作用機序
The mechanism of action of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
実験室実験の利点と制限
One advantage of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its synthetic nature, which allows for easy modification of its structure and properties. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also has a relatively low molecular weight, which makes it easier to synthesize and purify compared to larger peptides. However, one limitation of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid. One area of interest is the development of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid analogs with improved solubility and bioavailability. Another area of interest is the study of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid in combination with other anti-cancer or anti-inflammatory agents, to determine whether it has synergistic effects. Finally, the use of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid as a tool for studying protein-protein interactions and signaling pathways in cancer and inflammation is an area of potential future research.
合成法
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase synthesis involves the reaction of amino acid derivatives in solution. The synthesis of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid typically involves the coupling of a butanoic acid derivative with a dipeptide containing a bromobenzoyl group and a phenylacryloyl group.
科学的研究の応用
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a modulator of protein-protein interactions. In cancer research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to reduce the production of inflammatory cytokines and chemokines. In protein-protein interaction research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to disrupt the interaction between the transcription factor NF-κB and its co-activator, leading to inhibition of NF-κB activity.
特性
IUPAC Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGRXELXPVBJRT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)


![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)

![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)